REACTION_CXSMILES
|
Cl[CH2:2][C:3]1[CH:8]=[C:7]([N+:9]([O-:11])=[O:10])[CH:6]=[C:5]([CH2:12]Cl)[C:4]=1[OH:14].[Cl:15][C:16]1[CH:21]=[CH:20][C:19]([OH:22])=[CH:18][CH:17]=1.[OH2:23]>[N+](C1C=CC=CC=1)([O-])=O.[Cl-].[Cl-].[Zn+2]>[Cl:15][C:16]1[CH:21]=[CH:20][C:19]([OH:22])=[C:18]([CH:17]=1)[CH2:2][C:3]1[CH:8]=[C:7]([N+:9]([O-:11])=[O:10])[CH:6]=[C:5]([CH2:12][C:20]2[CH:21]=[C:16]([Cl:15])[CH:17]=[CH:18][C:19]=2[OH:23])[C:4]=1[OH:14] |f:4.5.6|
|
Name
|
|
Quantity
|
8 g
|
Type
|
reactant
|
Smiles
|
ClCC1=C(C(=CC(=C1)[N+](=O)[O-])CCl)O
|
Name
|
|
Quantity
|
8.7 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(C=C1)O
|
Name
|
|
Quantity
|
125 mL
|
Type
|
solvent
|
Smiles
|
[N+](=O)([O-])C1=CC=CC=C1
|
Name
|
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
28 g
|
Type
|
catalyst
|
Smiles
|
[Cl-].[Cl-].[Zn+2]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added over 1 hr
|
Duration
|
1 h
|
Type
|
WASH
|
Details
|
The organic layer was washed with water
|
Type
|
CUSTOM
|
Details
|
the nitrobenzene removed by vacuum distillation
|
Reaction Time |
30 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=CC(=C(CC2=C(C(=CC(=C2)[N+](=O)[O-])CC2=C(C=CC(=C2)Cl)O)O)C1)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.5 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |